(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-Methyl-1-thiaspiro[45]dec-3-en-2-imine is a nitrogen-containing heterocyclic compound This compound is characterized by a unique spiro structure, which includes a sulfur atom within a five-membered ring fused to a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine typically involves the condensation of sulfur-containing compounds with nitrogen-containing precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The spiro structure allows for nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.
Wirkmechanismus
The mechanism of action of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the spiro structure can form coordination complexes with metal ions, influencing enzymatic activity and cellular pathways. The compound may also interact with nucleic acids and proteins, modulating their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: A compound with fluorescence properties and applications in medicine and materials science.
Uniqueness
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine is unique due to its spiro structure, which imparts distinct chemical reactivity and stability. The presence of both sulfur and nitrogen atoms allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Eigenschaften
CAS-Nummer |
496051-03-7 |
---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
N-methyl-1-thiaspiro[4.5]dec-3-en-2-imine |
InChI |
InChI=1S/C10H15NS/c1-11-9-5-8-10(12-9)6-3-2-4-7-10/h5,8H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
KREWVZDMXQDKKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C=CC2(S1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.